Cas no 194805-16-8 (5-Bromo-1-fluoro-2,3-dimethylbenzene)

5-Bromo-1-fluoro-2,3-dimethylbenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a dimethylbenzene backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The dimethyl groups contribute to steric effects, influencing regioselectivity in further derivatization. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined molecular architecture supports its use in the development of complex molecules, including bioactive compounds and advanced materials.
5-Bromo-1-fluoro-2,3-dimethylbenzene structure
194805-16-8 structure
商品名:5-Bromo-1-fluoro-2,3-dimethylbenzene
CAS番号:194805-16-8
MF:C8H8FBr
メガワット:203.052
MDL:MFCD02181182
CID:2620988
PubChem ID:18629331

5-Bromo-1-fluoro-2,3-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1-fluoro-2,3-dimethylbenzene
    • 194805-16-8
    • AS-84239
    • AB92813
    • 5-bromo-2,3-dimethylfluorobenzene
    • E81450
    • MFCD02181182
    • CS-0119979
    • 2,3-Dimethyl-5-bromofluorobenzene
    • ZMXJBSZYQBRDSC-UHFFFAOYSA-N
    • SCHEMBL5305665
    • 5-BROMO-3-FLUORO-O-XYLENE
    • 859-190-6
    • 5-bromo-1-fluoro-2,3-dimethylbenzene
    • MDL: MFCD02181182
    • インチ: InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3
    • InChIKey: ZMXJBSZYQBRDSC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC(=C1C)F)Br

計算された属性

  • せいみつぶんしりょう: 201.97934g/mol
  • どういたいしつりょう: 201.97934g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

5-Bromo-1-fluoro-2,3-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010011872-500mg
1-Bromo-3,4-dimethyl-5-fluorobenzene
194805-16-8 97%
500mg
$782.40 2023-09-02
eNovation Chemicals LLC
Y1233641-100mg
5-bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8 98%
100mg
$265 2025-02-19
1PlusChem
1P01FGMK-100mg
5-bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8 95%
100mg
$345.00 2024-06-17
A2B Chem LLC
AY00204-250mg
5-Bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8 97%
250mg
$321.00 2024-04-20
TRC
B186290-25mg
5-Bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8
25mg
$ 120.00 2022-04-02
eNovation Chemicals LLC
Y1233641-100mg
5-bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8 98%
100mg
$265 2025-02-19
eNovation Chemicals LLC
Y1233641-250mg
5-bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8 98%
250mg
$460 2025-02-19
Alichem
A010011872-250mg
1-Bromo-3,4-dimethyl-5-fluorobenzene
194805-16-8 97%
250mg
$470.40 2023-09-02
TRC
B186290-50mg
5-Bromo-1-fluoro-2,3-dimethylbenzene
194805-16-8
50mg
$ 195.00 2022-04-02
Alichem
A010011872-1g
1-Bromo-3,4-dimethyl-5-fluorobenzene
194805-16-8 97%
1g
$1475.10 2023-09-02

5-Bromo-1-fluoro-2,3-dimethylbenzene 関連文献

5-Bromo-1-fluoro-2,3-dimethylbenzeneに関する追加情報

Comprehensive Analysis of 5-Bromo-1-fluoro-2,3-dimethylbenzene (CAS No. 194805-16-8): Properties, Applications, and Industry Trends

5-Bromo-1-fluoro-2,3-dimethylbenzene (CAS 194805-16-8) is a halogenated aromatic compound with significant relevance in modern organic synthesis and material science. This brominated and fluorinated benzene derivative features a unique molecular structure, combining a fluorine substituent at the 1-position and a bromine atom at the 5-position, alongside two methyl groups at the 2- and 3-positions. Such structural characteristics make it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. Recent studies highlight its growing demand in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, where its electron-withdrawing properties enhance reaction efficiency.

The compound's physicochemical properties have been extensively studied. With a molecular formula of C8H8BrF, it typically appears as a white to off-white crystalline solid with a melting point range of 45–50°C. Its lipophilicity (logP ≈ 2.8) and moderate polarity make it soluble in common organic solvents like dichloromethane and ethyl acetate, while remaining insoluble in water. These traits are critical for its applications in drug discovery, where researchers frequently search for "halogenated benzene intermediates" or "fluorinated building blocks" to optimize pharmacokinetic profiles. The presence of both bromo and fluoro groups allows selective functionalization, addressing the pharmaceutical industry's need for precision chemistry.

In the context of sustainable chemistry, 5-Bromo-1-fluoro-2,3-dimethylbenzene has gained attention due to its role in developing eco-friendly synthetic routes. A 2023 survey by the American Chemical Society identified "green halogenation methods" as a top search query among chemists. This compound's compatibility with catalytic C-H activation techniques aligns with industry efforts to reduce waste. Moreover, its stability under microwave-assisted synthesis conditions makes it valuable for high-throughput screening—a trending topic in AI-driven drug development platforms.

From a commercial perspective, the global market for fluorinated aromatic compounds is projected to grow at 6.2% CAGR (2023–2030), driven by demand for electronic materials and OLED precursors. Searches for "high-purity bromo-fluoro benzene suppliers" have surged by 40% year-over-year, reflecting supply chain diversification needs. Analytical techniques like GC-MS and HPLC (99.5% purity thresholds) are essential for quality control, as emphasized in recent FDA guidelines for pharmaceutical intermediates.

Innovative applications of CAS 194805-16-8 extend to liquid crystal formulations and organic semiconductors. Its steric hindrance from the dimethyl groups improves thermal stability in optoelectronic devices—a key focus area in renewable energy research. Patent analyses reveal a 25% increase in filings incorporating this compound since 2021, particularly for flexible display technologies. Researchers actively investigate its structure-activity relationships through computational modeling, addressing popular queries about "QSAR of halogenated aromatics".

Handling and storage recommendations for 5-Bromo-1-fluoro-2,3-dimethylbenzene follow standard protocols for air-sensitive reagents. It should be stored under inert atmosphere at 2–8°C, with compatibility-tested containers to prevent degradation. Safety Data Sheets highlight the importance of PPE during handling, though it doesn't fall under hazardous classifications. These protocols align with ISO 9001-certified chemical manufacturing practices, a frequent search term among procurement specialists.

Future research directions may explore its potential in bioconjugation chemistry and metal-organic frameworks (MOFs). The compound's balanced electronic effects make it a candidate for developing heterogeneous catalysts, addressing the chemical industry's shift toward atom-efficient processes. As synthetic methodologies evolve, 194805-16-8 will likely maintain its status as a critical multifunctional intermediate in cutting-edge applications.

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